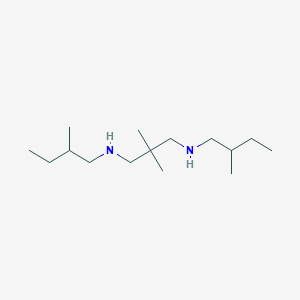
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is an organic compound with the molecular formula C13H30N2. It is a diamine derivative, characterized by the presence of two amino groups attached to a central propane backbone, with additional methyl and butyl substituents. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 2-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups of 2,2-dimethyl-1,3-propanediamine attack the halide groups of the 2-methylbutyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: A simpler diamine with similar reactivity but lacking the additional butyl groups.
N,N’-Dimethylethylenediamine: Another diamine with different substituents, used in similar applications.
N,N’-Dimethyl-1,3-propanediamine: A related compound with methyl groups on the nitrogen atoms.
Uniqueness
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specialized applications.
Properties
CAS No. |
112343-47-2 |
|---|---|
Molecular Formula |
C15H34N2 |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
2,2-dimethyl-N,N'-bis(2-methylbutyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-7-13(3)9-16-11-15(5,6)12-17-10-14(4)8-2/h13-14,16-17H,7-12H2,1-6H3 |
InChI Key |
HDLXCDVQWLMWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC(C)(C)CNCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















